REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[N:7]2[CH3:12].B(Br)(Br)Br.[OH-].[Na+]>ClCCl>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[N:7]2[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C=C(N(C2=CC=C1)C)C(=O)O
|
Name
|
|
Quantity
|
671 μL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture at room temperature for three hours it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0 to 5° C
|
Type
|
CUSTOM
|
Details
|
to give a pH of 9) and
|
Type
|
STIRRING
|
Details
|
stirred for additional 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
neutralized with 2 N hydrochloric acid at 0° C.
|
Type
|
CUSTOM
|
Details
|
The precipitate thus obtained
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=C(N(C2=CC=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |